molecular formula C11H10Cl2O4S B15200724 Cyclopropylmethyl 2-chloro-5-(chlorosulfonyl)benzoate

Cyclopropylmethyl 2-chloro-5-(chlorosulfonyl)benzoate

Katalognummer: B15200724
Molekulargewicht: 309.2 g/mol
InChI-Schlüssel: UTINUYUWFPHIRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropylmethyl 2-chloro-5-(chlorosulfonyl)benzoate is a chemical compound belonging to the class of benzoic acid derivatives It is characterized by the presence of a cyclopropylmethyl group, a chlorosulfonyl group, and a chloro substituent on the benzoate ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropylmethyl 2-chloro-5-(chlorosulfonyl)benzoate typically involves the reaction of 2-chloro-5-(chlorosulfonyl)benzoic acid with cyclopropylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopropylmethyl 2-chloro-5-(chlorosulfonyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

  • Substitution reactions can yield various substituted benzoates.
  • Reduction reactions can produce sulfonamide derivatives.
  • Oxidation reactions can lead to the formation of sulfonic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Cyclopropylmethyl 2-chloro-5-(chlorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of Cyclopropylmethyl 2-chloro-5-(chlorosulfonyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    Methyl 2-chloro-5-(chlorosulfonyl)benzoate: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

    Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but differs in its overall structure and reactivity.

    Sulfonimidates: Organosulfur compounds with similar functional groups but different applications and properties.

Uniqueness: Cyclopropylmethyl 2-chloro-5-(chlorosulfonyl)benzoate is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H10Cl2O4S

Molekulargewicht

309.2 g/mol

IUPAC-Name

cyclopropylmethyl 2-chloro-5-chlorosulfonylbenzoate

InChI

InChI=1S/C11H10Cl2O4S/c12-10-4-3-8(18(13,15)16)5-9(10)11(14)17-6-7-1-2-7/h3-5,7H,1-2,6H2

InChI-Schlüssel

UTINUYUWFPHIRE-UHFFFAOYSA-N

Kanonische SMILES

C1CC1COC(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.